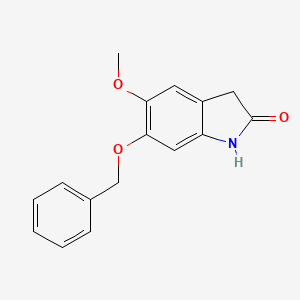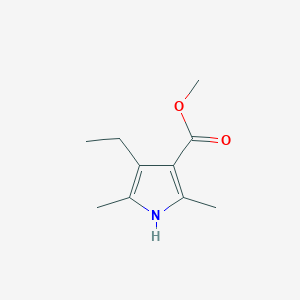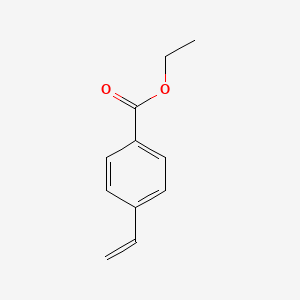![molecular formula C13H16N4O3 B3050649 Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- CAS No. 27653-69-6](/img/structure/B3050649.png)
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-
Übersicht
Beschreibung
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- is a complex organic compound that features a phenol group substituted with a pyrimidine derivative
Wissenschaftliche Forschungsanwendungen
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
Target of Action
The primary target of 3’-Hydroxytrimethoprim, also known as 3-Demethyl-trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins, and ultimately for continued bacterial survival .
Mode of Action
3’-Hydroxytrimethoprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it inhibits the reduction of DHF to THF . This prevents the synthesis of bacterial DNA and RNA, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DHFR disrupts the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids and proteins in bacteria . By blocking the formation of THF, 3’-Hydroxytrimethoprim indirectly inhibits nucleic acid synthesis .
Pharmacokinetics
Trimethoprim is readily and extensively absorbed, with a bioavailability of 90–100% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . About 50–60% of the drug is excreted by the kidneys .
Result of Action
The result of 3’-Hydroxytrimethoprim’s action is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA and RNA, it leads to bacterial cell death .
Action Environment
The environment can influence the action of 3’-Hydroxytrimethoprim. For instance, the pH level can affect the ionization state of the drug, which in turn can impact its interaction with bacterial metabolism
Biochemische Analyse
Biochemical Properties
3’-Hydroxytrimethoprim interacts with various enzymes and proteins in biochemical reactions . It is a product of the O-demethylation of trimethoprim, a process that involves the removal of a methyl group from the original compound .
Cellular Effects
The effects of 3’-Hydroxytrimethoprim on cellular processes are largely derived from its parent compound, trimethoprim. Trimethoprim is known to inhibit bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival
Molecular Mechanism
Given its structural similarity to trimethoprim, it may also act as an inhibitor of DHFR . By binding to this enzyme, it could prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleic acids and proteins .
Temporal Effects in Laboratory Settings
Studies on trimethoprim have shown that its effects can vary over time, with resistance potentially developing after prolonged exposure . It’s plausible that similar temporal dynamics could apply to 3’-Hydroxytrimethoprim.
Dosage Effects in Animal Models
The effects of different dosages of 3’-Hydroxytrimethoprim in animal models have not been extensively studied. Research on trimethoprim has shown that its effects can vary with dosage, with higher doses potentially leading to adverse effects .
Metabolic Pathways
3’-Hydroxytrimethoprim is involved in the metabolic pathway of trimethoprim, where it is formed as a metabolite through the process of O-demethylation . This reaction is likely catalyzed by demethylase enzymes .
Transport and Distribution
Given its structural similarity to trimethoprim, it may be transported and distributed in a similar manner .
Subcellular Localization
Given its potential role as an inhibitor of DHFR, it may be localized in the cytoplasm where this enzyme is typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with a pyrimidine-based alkylating agent under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-2,6-dimethoxy-: Similar structure but different substitution pattern.
Phenol, 3-[(2,4-diamino-5-pyrimidinyl)methyl]-2,4-dimethoxy-: Another isomer with different substitution positions.
Uniqueness
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and diamino-pyrimidinyl groups provides a versatile platform for further functionalization and application in various fields .
Eigenschaften
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)11(10)20-2)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPOLWLLFXEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC2=CN=C(N=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511435 | |
| Record name | 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27653-69-6 | |
| Record name | 3-Demethyltrimethoprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27653-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Demethyltrimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEMETHYLTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY09Z6E3O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)



![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B3050585.png)


